

# Application Notes: Cellular Assays for RNF114-Mediated Protein Degradation

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## Compound of Interest

Compound Name: RNF114 ligand 1

Cat. No.: B2754916

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## Introduction

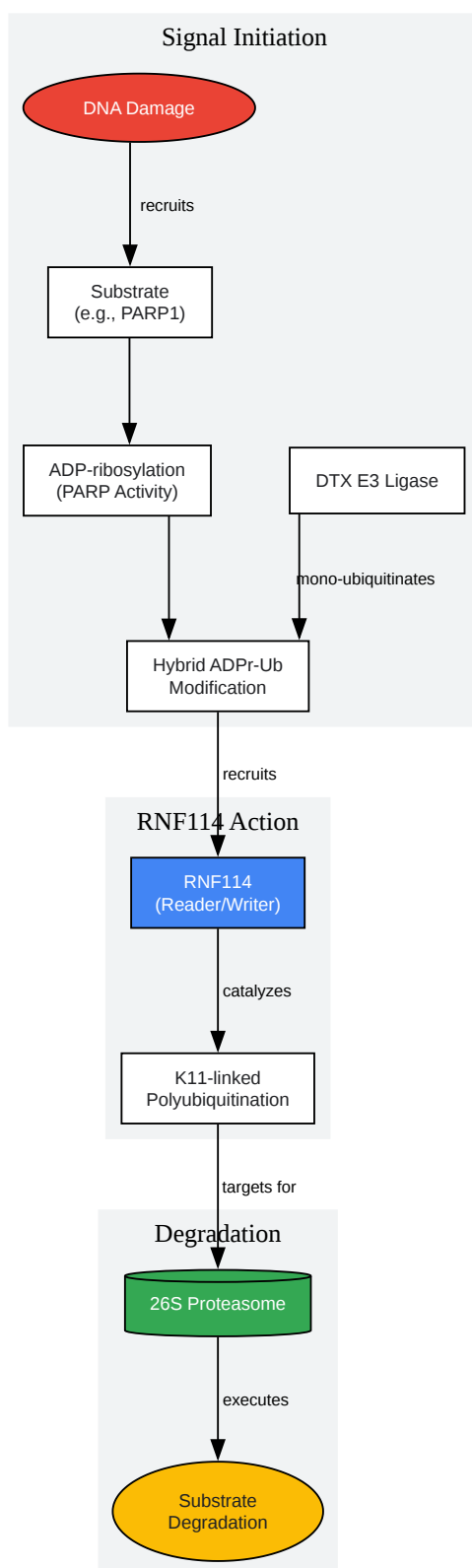
RING Finger Protein 114 (RNF114) is an E3 ubiquitin ligase that plays a crucial role in a variety of cellular processes, including DNA repair, cell cycle regulation, and immune responses.[1][2] RNF114 mediates the ubiquitination of substrate proteins, marking them for degradation by the proteasome.[3][4] A key mechanism of RNF114 function involves its ability to recognize proteins that have been post-translationally modified with a hybrid ADP-ribose-ubiquitin (ADPr-Ub) signal, particularly at sites of DNA damage.[5][6] After binding, RNF114 extends Lys11-linked ubiquitin chains on the substrate, leading to its degradation.[5][6]

Given its role in critical pathways and its association with diseases like cancer and psoriasis, RNF114 has emerged as a significant therapeutic target.[1][7] Notably, RNF114 is being explored as an E3 ligase that can be recruited by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest (POIs).[8][9][10] The natural product Nimbolide has been identified as a covalent inhibitor of RNF114 and serves as a foundational molecule for developing RNF114-based PROTACs.[5][9]

These application notes provide detailed protocols for key cellular assays to investigate and quantify RNF114-mediated protein degradation, catering to researchers in basic science and drug development.

## Signaling Pathway and Mechanism

RNF114 acts as both a "reader" of an initial ubiquitin signal and a "writer" of subsequent ubiquitin chains.[5] In processes like DNA damage repair, a substrate such as PARP1 is first modified by ADP-ribosylation, followed by the addition of a single ubiquitin molecule by Deltex (DTX) family E3 ligases, creating a hybrid ADPr-Ub modification.[6][11] RNF114 recognizes this specific modification via its C-terminal "reader" domains and then uses its N-terminal RING domain to catalyze the formation of K11-linked polyubiquitin chains, signaling for proteasomal degradation.[5][6]

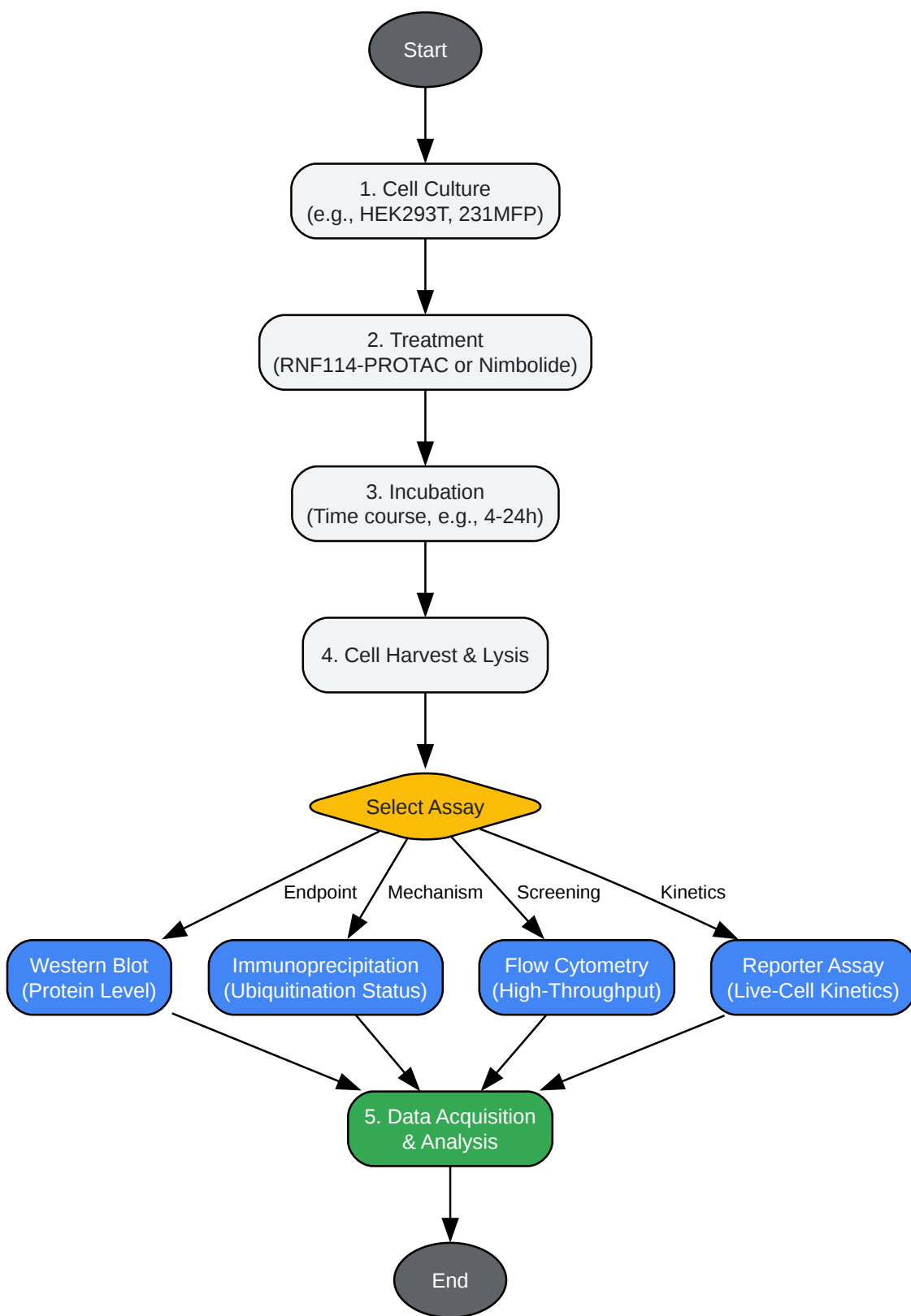


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**Caption:** RNF114-mediated protein degradation pathway.[5][6][11]

## Experimental Workflow Overview

A typical experiment to assess the efficacy of an RNF114-based degrader involves several stages, from cell culture and treatment to endpoint analysis using various biochemical and cellular assays. The choice of assay depends on the experimental goals, such as throughput, sensitivity, and the specific information required (e.g., ubiquitination status vs. total protein level).



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